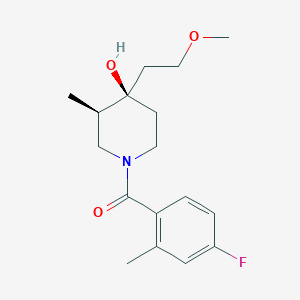

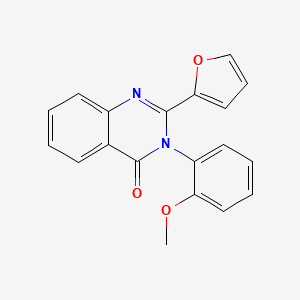

![molecular formula C12H15BrN4O B5526005 4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole

Vue d'ensemble

Description

The compound “4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “this compound”, typically consists of a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The specific positions of the bromo, ethyl, and methyl groups on the pyrazole ring can influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrazole derivatives are generally solid at room temperature and highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not detailed in the available literature.Applications De Recherche Scientifique

Coordination Chemistry

One application area is in the development of coordination compounds. For instance, the study by Casellato et al. (1995) describes stable solid hexacoordinate complexes formed by dichlorodialkyltin with 4-bromopyrazole derivatives, highlighting the role of intramolecular hydrogen bonds in their stability and the potential for such complexes in materials science and catalysis (Casellato, Graziani, Peruzzo, & Plazzogna, 1995).

Nanoparticle Formation

Sharma et al. (2013) explored the synthesis of palladium(II) complexes with pyrazolated thio/selenoethers and their role as precursors for Pd4Se and PdSe nanoparticles, indicating applications in catalysis and material synthesis. Their findings also extend to the catalytic efficiency of these nanoparticles in Suzuki-Miyaura coupling reactions, demonstrating the potential for creating efficient catalysts (Sharma, Joshi, Singh, Singh, & Singh, 2013).

Structural Analysis

The structural analysis and characterization of 4-bromo substituted 1H-pyrazoles by Trofimenko et al. (2007) provide insights into tautomerism in such compounds. This work has implications for understanding chemical behavior and reactivity, essential in designing compounds for various applications (Trofimenko, Yap, Jové, Claramunt, García, Santa María, Alkorta, & Elguero, 2007).

Photophysical Studies

Photophysical studies, such as those conducted by Vetokhina et al. (2012), on pyrazole derivatives offer insights into proton transfer mechanisms, which are crucial for developing photoactive materials and understanding molecular electronics (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).

Organic Synthesis and Reactivity

Furthermore, Gilchrist et al. (1987) demonstrated the reactivity of azoles with ethyl bromopyruvate oxime, leading to N-alkylation products. This study underscores the utility of such compounds in synthetic organic chemistry, particularly in the formation of new heterocyclic compounds and the exploration of novel reaction mechanisms (Gilchrist, Stretch, & Chrystal, 1987).

Mécanisme D'action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target. They have been found to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific mechanism of action for “4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole” is not provided in the available literature.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While some pyrazole derivatives are used in commercially available drugs , others may have potential risks or hazards. The specific safety and hazards associated with “4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole” are not provided in the available literature.

Propriétés

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-(3,5-dimethylpyrazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN4O/c1-7-5-8(2)17(14-7)11(18)6-16-10(4)12(13)9(3)15-16/h5H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQZTECDACWPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)CN2C(=C(C(=N2)C)Br)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701323094 | |

| Record name | 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-(3,5-dimethylpyrazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642501 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

890597-55-4 | |

| Record name | 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-(3,5-dimethylpyrazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

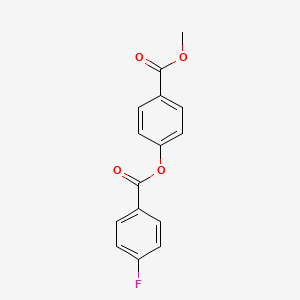

![N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5525924.png)

![2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525929.png)

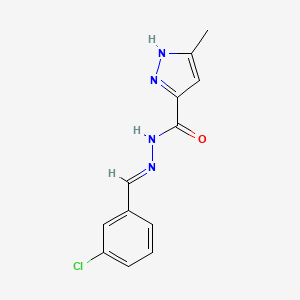

![3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)

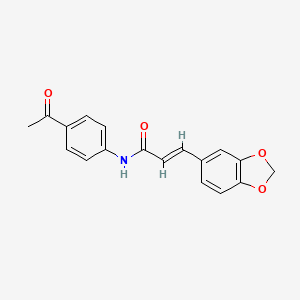

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5525954.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)

![8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5525966.png)

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)